molecular formula C9H18N2 B3032584 Decahydropyrimido[1,2-a]azepine CAS No. 25739-48-4

Decahydropyrimido[1,2-a]azepine

Cat. No.: B3032584
CAS No.: 25739-48-4
M. Wt: 154.25 g/mol
InChI Key: RWENYVRYDPMMRO-UHFFFAOYSA-N
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Description

Decahydropyrimido[1,2-a]azepine is a bicyclic nitrogen-containing heterocycle with the molecular formula C9H18N2. It is a saturated compound, meaning all the carbon-carbon bonds are single bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decahydropyrimido[1,2-a]azepine can be synthesized through several methods. One efficient and highly stereoselective synthesis involves a two-component coupling reaction, followed by nitrone formation and a 1,3-dipolar cycloaddition to obtain an azabicyclic intermediate. This intermediate is then converted into the corresponding epoxide derivative. The crucial step involves the reductive cleavage of the N–O bond, followed by an intramolecular 7-endo-tet cyclization, leading to the formation of the seven-membered ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Decahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce fully hydrogenated derivatives .

Mechanism of Action

The mechanism of action of decahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets, such as glycosidases. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to decahydropyrimido[1,2-a]azepine include:

  • Pyrrolo[1,2-a]azepine
  • Pyrido[1,2-a]azepine
  • Pyrido[1,2-a]azonine
  • Indolizidine

Uniqueness

This compound is unique due to its saturated bicyclic structure, which imparts specific chemical and biological properties. Its ability to act as a non-nucleophilic base and a complexing ligand sets it apart from other similar compounds .

Properties

IUPAC Name

1,2,3,4,6,7,8,9,10,10a-decahydropyrimido[1,2-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWENYVRYDPMMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2NCCCN2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396254
Record name decahydropyrimido[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25739-48-4
Record name decahydropyrimido[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydropyrimido[1,2-a]azepine
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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